molecular formula C50H57O3PS B6591213 (S)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide CAS No. 1314132-81-4

(S)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide

Cat. No. B6591213
CAS RN: 1314132-81-4
M. Wt: 769.0 g/mol
InChI Key: KBJAESAFUNDRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide” is a complex organophosphorus compound. It has a molecular weight of 769.04 . The compound is solid in physical form and should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a linear formula of C50H57O3PS . It includes two naphthalene rings, three phenyl rings, and a phosphorus atom, among other elements .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 769.04 and a linear formula of C50H57O3PS . The compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

13-hydroxy-13-sulfanylidene-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H57O3PS/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47-48-38-20-16-14-18-34(38)22-44(50(48)53-54(51,55)52-49(43)47)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h13-32H,1-12H3,(H,51,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJAESAFUNDRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC3=CC=CC=C3C4=C2OP(=S)(OC5=C4C6=CC=CC=C6C=C5C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H57O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

769.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11bR)-4-Mercapto-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide

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